Methoxy[1-(thiophen-2-yl)ethyl]amine
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Overview
Description
Methoxy[1-(thiophen-2-yl)ethyl]amine is a chemical compound with the IUPAC name O-methyl-N-(1-(thiophen-2-yl)ethyl)hydroxylamine . It has a molecular weight of 157.24 . The compound is in liquid form .
Synthesis Analysis
The synthesis of a similar compound, 2-Thiopheneethylamine, involves several steps . It starts with the reaction of N,N-Dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde. This then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. The 2-thiopheneacetaldehyde then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that similar compounds like 2-Thiopheneethylamine undergo reactions. For instance, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 157.24 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Opioid Analgesic with Reduced Adverse Effects
Methoxy[1-(thiophen-2-yl)ethyl]amine, in the form of Oliceridine (TRV130), is a novel mu-opioid receptor agonist. It selectively activates G protein and β-arrestin signaling pathways. Unlike traditional MOR agonists, Oliceridine is suggested to produce therapeutic analgesic effects with reduced adverse effects, providing the benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway (Urits et al., 2019).
Inhaled Analgesic for Acute Pain Management
Methoxyflurane, an inhaled analgesic, has been utilized for over 40 years in Australia for managing pain associated with trauma and medical procedures. It is favored due to its rapid onset of analgesia, well-established safety profile, and minimal adverse effects. The ease of use and portability, combined with its effectiveness and safety, make it a compelling nonopioid option for pain management, especially in prehospital and emergency department settings (Porter et al., 2018).
Toxicological Concerns and Human Health Impact
Methoxychlor, a proestrogenic pesticide, is metabolized into 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), its active estrogenic form. It has shown adverse effects on fertility, pregnancy, and development in females, as well as altered social behavior in males post prenatal exposure. Although its reproductive toxicity is evident, the significance of this toxicity with respect to human health remains undetermined, indicating a need for further research (Cummings, 1997).
Environmental Impact and Ecotoxicity
Ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDM) are common sunscreens with potential adverse environmental impacts. Their frequent application and subsequent entry into aquatic ecosystems raise concerns about their toxicological effects on marine organisms and ecosystems. EHMC has shown bioaccumulation potential, leading to elevated levels in various marine species. This bioaccumulation raises human health concerns regarding seafood consumption due to the presence of EHMC and its adverse effects on the human organism (da Silva et al., 2021).
Biomolecule Immobilization and Cell Colonization
Plasma surface treatments or plasma polymerization create polymeric surfaces and thin plasma polymer coatings with reactive chemical groups. These groups are crucial for the covalent immobilization of molecules or polymers that can exert bio-specific interfacial responses, such as aminated surfaces fabricated using various plasma vapors or mixtures. These surface chemistries show promising ability to support cell colonization, though their effectiveness may depend on the process vapor and plasma conditions (Siow et al., 2006).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to possess various biological activities, affecting antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase pathways
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Methoxy[1-(thiophen-2-yl)ethyl]amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors. It may also have effects on metabolic flux or metabolite levels
Properties
IUPAC Name |
N-methoxy-1-thiophen-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOULATQLWHNSMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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